9-(Trifluoromethyl)phenanthridin-6(5H)-one
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Overview
Description
9-(Trifluoromethyl)phenanthridin-6(5H)-one is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its significant biological activities and applications in various fields such as medicinal chemistry and material science . The trifluoromethyl group attached to the phenanthridine core enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 9-(Trifluoromethyl)phenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents . This method offers mild reaction conditions and good yields. Another method involves the photocatalytic synthesis of phenanthridine derivatives using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions . This approach utilizes Rose Bengal as a catalyst and air as a terminal oxidant, providing an efficient and sustainable route to the desired product.
Chemical Reactions Analysis
9-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in radical cyclization reactions to form highly functionalized phenanthridine derivatives . Common reagents used in these reactions include diarylphosphine oxides, Grignard reagents, and hydrazines . The major products formed from these reactions are often substituted phenanthridine derivatives, which have significant biological and chemical properties.
Scientific Research Applications
9-(Trifluoromethyl)phenanthridin-6(5H)-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with potential anticancer, antimalarial, and antileukemic activities . In material science, it is utilized in the development of fluorescent dyes for DNA-binding studies . Additionally, its unique chemical properties make it a valuable compound for studying radical cyclization and photochemical catalysis .
Mechanism of Action
The mechanism of action of 9-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with molecular targets and pathways in biological systems. It can intercalate into DNA, disrupting the normal function of topoisomerases and leading to cell death . The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for therapeutic applications. Additionally, its ability to generate reactive radicals under photochemical conditions allows it to participate in various chemical transformations .
Comparison with Similar Compounds
9-(Trifluoromethyl)phenanthridin-6(5H)-one can be compared with other phenanthridine derivatives such as 5-methoxyphenanthridin-6(5H)-one and 6-phosphorylated phenanthridines . While these compounds share a similar core structure, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C14H8F3NO |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
9-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-10-11(7-8)9-3-1-2-4-12(9)18-13(10)19/h1-7H,(H,18,19) |
InChI Key |
QEXLZRLRTDINKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
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